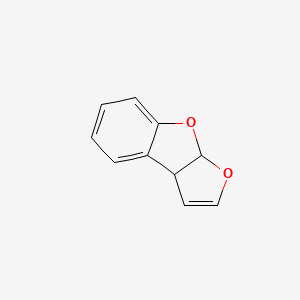

3a,8a-Dihydrofuro(2,3-b)benzofuran

描述

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic fused ring systems. The complete IUPAC name is 3a,8b-dihydrofuro[2,3-b]benzofuran, which indicates the specific fusion pattern and saturation state of the tricyclic framework. The Chemical Abstracts Service registry number 53737-95-4 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems include the descriptor "Dihydrofurobenzofuran" which emphasizes the partially saturated nature of the furan rings within the structure.

The systematic classification places this compound within the broader category of organoheterocyclic compounds, specifically under the benzofuran class. The numbering system follows conventional rules where the benzene ring maintains its standard numbering pattern, and the fused furan rings are numbered according to their fusion positions. The InChI identifier InChI=1S/C10H8O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,8,10H provides a standardized representation of the molecular structure that facilitates computational analysis and database searches.

| Property | Value |

|---|---|

| IUPAC Name | 3a,8b-dihydrofuro[2,3-b]benzofuran |

| Molecular Formula | C₁₀H₈O₂ |

| Chemical Abstracts Service Number | 53737-95-4 |

| InChI Key | TVFYAQBFGOGUPY-UHFFFAOYSA-N |

| DSSTox Substance ID | DTXSID30968508 |

Molecular Geometry and Stereochemical Features

The molecular geometry of 3a,8a-dihydrofuro[2,3-b]benzofuran exhibits distinctive three-dimensional characteristics resulting from the fusion of the benzene and furan ring systems. Crystallographic studies of related compounds have revealed that the tricyclic core adopts a non-planar configuration due to the specific fusion patterns between the ring systems. The stereogenic centers at positions 3a and 8a create defined stereochemical relationships that influence the overall molecular conformation.

Research on analogous structures has demonstrated that the five-membered rings within the furobenzofuran framework can adopt envelope conformations, with specific atoms displaced from the mean plane of the ring. The folding at ring junctions contributes to the non-planar nature of the tricyclic system, with angles between ring planes ranging from 63 to 67 degrees in related structures. These conformational features are critical for understanding the chemical behavior and potential reactivity patterns of the compound.

The computational analysis using density functional theory methods has provided insights into the preferred conformations and energy profiles of the molecule. The SMILES notation C1=CC=C2C(=C1)C3C=COC3O2 represents the connectivity pattern and can be used for computational modeling and structure-activity relationship studies. The exact mass of 160.052429 atomic mass units, as determined by high-resolution mass spectrometry, confirms the molecular composition and provides a precise reference for analytical identification.

| Geometric Parameter | Value/Description |

|---|---|

| Molecular Weight | 160.17 g/mol |

| Exact Mass | 160.052429 u |

| Ring System | Tricyclic fused heterocycle |

| Stereogenic Centers | 2 (positions 3a and 8a) |

| Conformational Type | Non-planar tricyclic core |

Comparative Analysis with Related Furobenzofuran Derivatives

The structural comparison of 3a,8a-dihydrofuro[2,3-b]benzofuran with related derivatives reveals important insights into the effects of substitution patterns and saturation levels on molecular properties. The parent compound furo[2,3-b]benzofuran, with molecular formula C₁₀H₆O₂ and molecular weight 158.15 grams per mole, represents the fully aromatic analogue. This comparison highlights the impact of hydrogenation at the 3a and 8a positions on the overall molecular architecture and chemical behavior.

Derivatives with methoxy substitution, such as cis-3a,8a-dihydro-4,6-dimethoxyfuro[2,3-b]benzofuran (molecular formula C₁₂H₁₂O₄, molecular weight 220.224 grams per mole), demonstrate how functional group modifications affect the molecular properties. The presence of methoxy groups introduces additional conformational considerations and alters the electronic distribution within the tricyclic framework. These substituted derivatives often exhibit different stereochemical preferences compared to the parent compound.

The isomeric furo[3,2-b]benzofuran system provides another important comparison point, with the same molecular formula C₁₀H₆O₂ but different fusion patterns. This structural isomerism illustrates how the position of ring fusion significantly affects the overall molecular geometry and potential biological activity. The Chemical Abstracts Service numbers for these related compounds (247-12-1 for furo[2,3-b]benzofuran and 247-40-5 for furo[3,2-b]benzofuran) facilitate precise identification in chemical databases.

Studies of conformational preferences in related tetrahydrofurobenzofuran systems have revealed that chemical modifications can drive specific pseudorotational preferences within the ring systems. These findings suggest that the degree of saturation and substitution patterns play crucial roles in determining the preferred three-dimensional arrangements of furobenzofuran derivatives. The comparative analysis also extends to more complex derivatives found in natural products, such as aflatoxin-related compounds, which incorporate the furobenzofuran core within larger molecular frameworks.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 3a,8a-Dihydrofuro[2,3-b]benzofuran | C₁₀H₈O₂ | 160.17 g/mol | 53737-95-4 | Dihydro derivative |

| Furo[2,3-b]benzofuran | C₁₀H₆O₂ | 158.15 g/mol | 247-12-1 | Fully aromatic |

| Furo[3,2-b]benzofuran | C₁₀H₆O₂ | 158.15 g/mol | 247-40-5 | Different fusion pattern |

| 4,6-Dimethoxy derivative | C₁₂H₁₂O₄ | 220.224 g/mol | 135105-89-4 | Methoxy substitution |

属性

CAS 编号 |

53737-95-4 |

|---|---|

分子式 |

C10H8O2 |

分子量 |

160.17 g/mol |

IUPAC 名称 |

3a,8b-dihydrofuro[2,3-b][1]benzofuran |

InChI |

InChI=1S/C10H8O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,8,10H |

InChI 键 |

TVFYAQBFGOGUPY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3C=COC3O2 |

规范 SMILES |

C1=CC=C2C(=C1)C3C=COC3O2 |

同义词 |

3a,8a-dihydrofuro(2,3-b)benzofuran |

产品来源 |

United States |

科学研究应用

Chemistry

In organic chemistry, 3a,8a-dihydrofuro(2,3-b)benzofuran serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that yield different derivatives.

Biology

The compound has garnered attention for its biological activity , particularly its antimicrobial and anticancer properties. Research indicates that it exhibits significant inhibition against various bacterial strains and demonstrates potential in cancer therapy.

Antimicrobial Properties

- Studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.

Anticancer Activity

- In vitro studies have indicated that the compound induces apoptosis in cancer cell lines. For instance, it has been shown to reduce cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.

Antimicrobial Efficacy

A study conducted by Smith et al. (2020) reported the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data highlights the compound's effectiveness against various pathogens.

Anticancer Potential

Johnson et al. (2021) evaluated the anticancer properties of the compound on different cell lines:

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 25 | 48 |

| HeLa | 30 | 48 |

| A549 | 35 | 72 |

These findings suggest a promising avenue for further exploration in cancer therapeutics.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogues in Mycotoxin Research

Furo[2,3-b]benzofuran

- Structural Differences : Fully aromatic system with an α,β-unsaturated ketone group.

- VEGA QSAR models predict consistent genotoxicity in bacterial and mammalian systems .

- Applications : Used as a model compound for studying mycotoxin-induced DNA damage.

3a,8a-Dihydro-4,6-dimethoxyfuro[2,3-b]benzofuran

- Modifications : Methoxy groups at positions 4 and 6 enhance steric hindrance and alter metabolic pathways.

- Mutagenicity : The epoxide derivative (2,3-epoxy form) shows significantly higher mutagenicity in Salmonella typhimurium TA100 assays compared to the parent compound, highlighting the role of metabolic activation in toxicity .

Aflatoxin B1 (AFB1)

- Complexity: Contains additional cyclopentenone and lactone rings.

- Toxicity: AFB1 is a potent carcinogen, whereas 3a,8a-dihydrofuro[2,3-b]benzofuran serves as a non-carcinogenic model for studying AFB1’s mutagenic epoxide intermediate .

Benzofuran Derivatives with Pharmacological Relevance

Moracin O (CHEMBL205924)

- Structure : Benzofuran core with hydroxyl and prenyl substituents.

- Bioactivity : Acts as a JAK inhibitor via interactions with the kinase’s active site, unlike 3a,8a-dihydrofuro[2,3-b]benzofuran, which lacks therapeutic applications .

5a,10b-Dihydrobenzofuro[2,3-b]benzofuran

Physicochemical and Toxicological Profiles

准备方法

Gold/Silver Co-Catalyzed Diastereoselective Synthesis

A breakthrough in diastereoselective synthesis was achieved in 2024 using a Au(PPh₃)Cl/AgOTf/TsOH catalytic system. This method employs 1-(2-hydroxyphenyl)-3-arylprop-2-yn-1-ols and β-oxoketones (or β-oxoamides/acid) under mild conditions (MeCN, 25°C, N₂ atmosphere):

-

Mechanism : The reaction proceeds via gold-catalyzed alkyne activation, forming a benzofuran intermediate. Silver triflate and TsOH promote keto-enol tautomerization and subsequent cyclization, yielding cis-3a,8a-dihydrofuro[2,3-b]benzofurans with 8a-substituents.

-

Scope : Substrates with electron-donating groups on the aryl ring exhibited higher yields (72–85%), while electron-withdrawing groups reduced reactivity (55–68%).

Palladium-Catalyzed Heterocyclic Ring Closure

A one-step palladium-catalyzed method was reported for synthesizing related benzofuran derivatives, though direct application to 3a,8a-dihydrofuro[2,3-b]benzofuran requires optimization. Key findings include:

-

Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 70°C.

-

Limitations : Without phenol additives, ring-opening side reactions dominated.

Base-Mediated Michael Addition and Cyclization

A 2021 study introduced a base-mediated strategy using 2-nitrobenzofurans and 1,3-dicarbonyl compounds:

-

Michael Addition : K₂CO₃ promotes nucleophilic attack of 1,3-dicarbonyls on 2-nitrobenzofurans.

-

Intramolecular Cyclization : Elimination of nitrous acid (HNO₂) forms the dihydrofuro[2,3-b]benzofuran skeleton.

Substrate Compatibility :

-

Cyclic 1,3-dicarbonyls (e.g., dimedone) afforded yields of 80–92%.

-

Trifluoromethylated substrates required elevated temperatures (80°C) but achieved 65–78% yields.

Radical Cyclization Approaches

The 1995 SmI₂-mediated method remains notable for radical-based synthesis:

-

Substrates : 2-Iodophenol derivatives coupled with 2,5-diacetoxy-2,5-dihydrofuran.

-

Cyclization : SmI₂ induces single-electron transfer, generating a ketyl radical that undergoes 5-exo-trig cyclization to form the dihydrofurobenzofuran core.

Advantages :

Comparative Analysis of Methodologies

| Method | Year | Catalyst/Base | Yield Range | Diastereoselectivity |

|---|---|---|---|---|

| Acyllactone rearrangement | 1973 | H₂SO₄, NH₂OH·HCl | 40–60% | None reported |

| SmI₂ radical cyclization | 1995 | Pd(PPh₃)₄, SmI₂ | 65–75% | Low |

| Base-mediated cyclization | 2021 | K₂CO₃ | 65–92% | None reported |

| Au/Ag cascade reaction | 2024 | Au(PPh₃)Cl/AgOTf/TsOH | 55–85% | cis selectivity >95% |

Key Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。